molecular formula C15H9Cl2NO B12927592 9-Chloro-6-methylacridine-4-carbonyl chloride CAS No. 86611-43-0

9-Chloro-6-methylacridine-4-carbonyl chloride

Cat. No.: B12927592
CAS No.: 86611-43-0
M. Wt: 290.1 g/mol
InChI Key: CJSXUHLDQFDOHH-UHFFFAOYSA-N
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Description

9-Chloro-6-methylacridine-4-carbonyl chloride is a heterocyclic compound belonging to the acridinium series. It is primarily used as a building block in organic synthesis and has a molecular formula of C₁₅H₉Cl₂NO . This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Chloro-6-methylacridine-4-carbonyl chloride typically involves the chlorination of 6-methylacridine-4-carboxylic acid. The reaction is carried out in the presence of thionyl chloride (SOCl₂) under reflux conditions. The resulting product is then purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

9-Chloro-6-methylacridine-4-carbonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form 9-chloro-6-methylacridine-4-carboxylic acid.

    Oxidation Reactions: It can be oxidized to form more complex derivatives.

Common Reagents and Conditions

Major Products Formed

    Substitution: Various substituted acridine derivatives.

    Reduction: 9-Chloro-6-methylacridine-4-carboxylic acid.

    Oxidation: Oxidized acridine derivatives.

Scientific Research Applications

9-Chloro-6-methylacridine-4-carbonyl chloride has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Employed in the development of fluorescent probes and dyes for biological imaging.

    Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates and active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 9-Chloro-6-methylacridine-4-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The compound can form covalent bonds with various molecular targets, leading to the formation of new chemical entities. The pathways involved include nucleophilic substitution and electrophilic addition reactions .

Comparison with Similar Compounds

Similar Compounds

  • 9-Chloroacridine-4-carbonyl chloride
  • 6-Methylacridine-4-carbonyl chloride
  • 9-Bromo-6-methylacridine-4-carbonyl chloride

Uniqueness

9-Chloro-6-methylacridine-4-carbonyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties.

Properties

CAS No.

86611-43-0

Molecular Formula

C15H9Cl2NO

Molecular Weight

290.1 g/mol

IUPAC Name

9-chloro-6-methylacridine-4-carbonyl chloride

InChI

InChI=1S/C15H9Cl2NO/c1-8-5-6-9-12(7-8)18-14-10(13(9)16)3-2-4-11(14)15(17)19/h2-7H,1H3

InChI Key

CJSXUHLDQFDOHH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC3=C(C=CC=C3C(=O)Cl)C(=C2C=C1)Cl

Origin of Product

United States

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